4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate
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Overview
Description
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate is a chemical compound known for its unique bicyclic structure. This compound is often used in various industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl with 2-ethylbutanol in the presence of acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-methylbutyl acetate
- 3,3-Dimethylbicyclo(2.2.1)hept-2-ylformamide
Uniqueness
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate stands out due to its unique bicyclic structure and the presence of an acetate group. This combination imparts distinct chemical and physical properties, making it valuable for specific industrial and research applications.
Biological Activity
4-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-ethylbutyl acetate, with the CAS number 85567-28-8, is a bicyclic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research and industry, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H30O2 |
Molecular Weight | 266.42 g/mol |
Boiling Point | 92-98 °C (0.2 Torr) |
Density | 0.943 g/cm³ |
IUPAC Name | [4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutyl] acetate |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzymatic activities and influence biochemical pathways, which may lead to various physiological effects.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors, altering their activity and potentially leading to therapeutic effects.
Biological Activity Studies
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Properties : Studies have shown that compounds with similar bicyclic structures possess antimicrobial properties, suggesting potential applications in developing antimicrobial agents.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may reduce inflammation through modulation of inflammatory mediators.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this acetate can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various bicyclic compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a natural preservative in food and cosmetic formulations.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could downregulate the production of pro-inflammatory cytokines in macrophage cell lines when exposed to lipopolysaccharides (LPS). This finding supports the hypothesis that it may be useful in treating inflammatory conditions.
Applications in Research and Industry
The unique properties of this compound make it valuable in various fields:
- Pharmaceutical Development : Its potential therapeutic properties are being explored for drug development targeting inflammation and microbial infections.
- Fragrance Industry : Due to its pleasant odor profile, it is used in perfumes and other fragrance products.
Properties
CAS No. |
85567-28-8 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbutyl] acetate |
InChI |
InChI=1S/C17H30O2/c1-5-13(11-19-12(2)18)6-9-16-14-7-8-15(10-14)17(16,3)4/h13-16H,5-11H2,1-4H3 |
InChI Key |
RFZYOLLVWSKZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1C2CCC(C2)C1(C)C)COC(=O)C |
Origin of Product |
United States |
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